![molecular formula C7H13N B8509342 Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8509342.png)
Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,4S)-bicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that consists of a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic framework.
Substitution: Substitution reactions, such as aminoacyloxylation, can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and water radical cations for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve ambient or mild conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various functionalized bicyclic amines and quaternary ammonium cations, which can be further utilized in different applications.
Scientific Research Applications
Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites with high affinity, leading to the modulation of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: This compound shares a similar bicyclic framework but differs in its functional groups and reactivity.
2-azabicyclo[2.2.1]heptanes: These compounds have a similar bicyclic structure but contain an additional nitrogen atom, leading to different chemical properties and applications.
Bicyclo[2.1.1]hexanes: These compounds have a more compact bicyclic structure and are used in different synthetic applications.
Uniqueness
Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1 |
InChI Key |
JEPPYVOSGKWVSJ-GFCOJPQKSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CC2N |
Canonical SMILES |
C1CC2CC1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


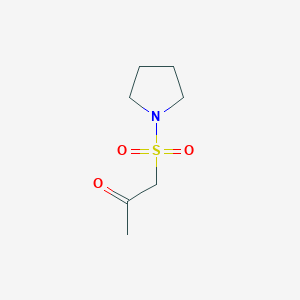
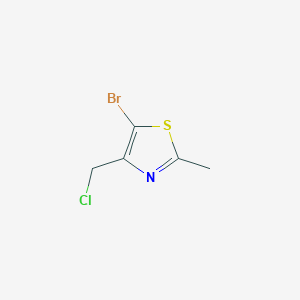
![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)
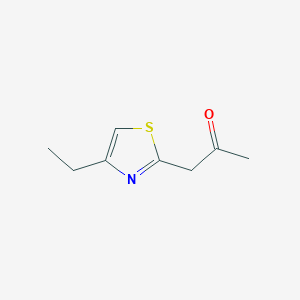
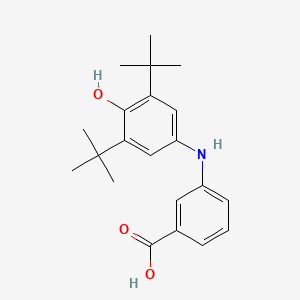

![3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione](/img/structure/B8509314.png)
![2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester](/img/structure/B8509328.png)

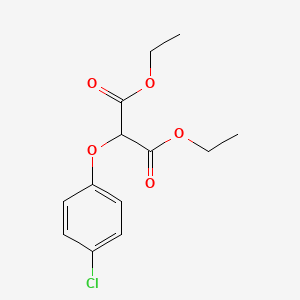

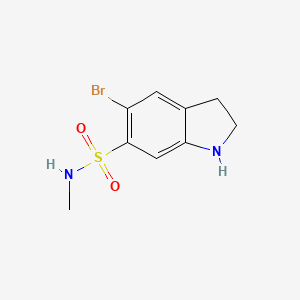

![6-Phenylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B8509365.png)
